molecular formula C13H12BrF3N2O B8666601 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE

4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE

Cat. No.: B8666601
M. Wt: 349.15 g/mol
InChI Key: GFOUUBDNJUJZNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE typically involves multiple steps, including the formation of the indazole core and the introduction of the bromine, tetrahydropyran, and trifluoromethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but common targets include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12BrF3N2O

Molecular Weight

349.15 g/mol

IUPAC Name

4-bromo-1-(oxan-2-yl)-6-(trifluoromethyl)indazole

InChI

InChI=1S/C13H12BrF3N2O/c14-10-5-8(13(15,16)17)6-11-9(10)7-18-19(11)12-3-1-2-4-20-12/h5-7,12H,1-4H2

InChI Key

GFOUUBDNJUJZNM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottom flask was charged with 4-bromo-6-(trifluoromethyl)-1H-indazole (1.00 g, 3.8 mmol), TsOH monohydrate (27 mg, 0.15 mmol), 3,4-dihydro-2H-pyran (1.59 g, 18.9 mmol), and THF (25 mL). The reaction mixture was degassed with nitrogen and heated under reflux for 18 h, and then the solvent was removed in vacuo. The residue was purified by SiO2 chromatography to afford 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole (1.03 g, 78%) as a yellow oil. MS (ESI) m/z: 265.2 [(M−THP group)+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TsOH monohydrate
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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